Cas no 103629-81-8 (Cnidimol B)

Cnidimol B structure
Product name:Cnidimol B
Cnidimol B Chemical and Physical Properties
Names and Identifiers
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- 5H-Furo[3,2-g][1]benzopyran-5-one,2-(1,2-dihydroxy-1-methylethyl)-2,3-dihydro-4-hydroxy-7-methyl-
- Cnidimol B
- 2-(1,2-Dihydroxypropan-2-yl)-4-hydroxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one
- 2-(1,2-Dihydroxypropan-2-yl)-4-hydroxy-7-methyl-2H-furo[3,2-g]chromen-5(3H)-one
- 103629-81-8
- DTXSID801116947
- 2-(1,2-Dihydroxy-1-methylethyl)-2,3-dihydro-4-hydroxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one
- AKOS040763735
- InChI=1/C15H16O6/c1-7-3-9(17)13-11(20-7)5-10-8(14(13)18)4-12(21-10)15(2,19)6-16/h3,5,12,16,18-19H,4,6H2,1-2H
- 5H-Furo[3,2-g][1]benzopyran-5-one, 2-(1,2-dihydroxy-1-methylethyl)-2,3-dihydro-4-hydroxy-7-methyl-
-
- Inchi: 1S/C15H16O6/c1-7-3-9(17)13-11(20-7)5-10-8(14(13)18)4-12(21-10)15(2,19)6-16/h3,5,12,16,18-19H,4,6H2,1-2H3
- InChI Key: PSGAVROSGDHSNP-UHFFFAOYSA-N
- SMILES: O1C2C=C3C(C(C=C(C)O3)=O)=C(C=2CC1C(C)(CO)O)O
Computed Properties
- Exact Mass: 292.09468823g/mol
- Monoisotopic Mass: 292.09468823g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 475
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 96.2
Cnidimol B Related Literature
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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